(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone
Description
The compound “(4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone” features a methanone core linked to two distinct substituents: a 4-chloro-3-nitrophenyl group and a bicyclo[2.2.1]hept-2-ylidene aminooxy moiety. The 4-chloro-3-nitrophenyl group introduces strong electron-withdrawing effects due to the nitro (-NO₂) and chloro (-Cl) substituents, which influence reactivity and electronic distribution. Structural determination of such compounds often relies on X-ray crystallography, with tools like the SHELX software suite playing a critical role in refinement and analysis .
Properties
IUPAC Name |
[(E)-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino] 4-chloro-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c1-16(2)11-6-7-17(16,3)14(9-11)19-24-15(21)10-4-5-12(18)13(8-10)20(22)23/h4-5,8,11H,6-7,9H2,1-3H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMAHLZUEWTNTJ-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=NOC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2CCC1(/C(=N/OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone typically involves multiple steps:
Nitration and Chlorination: The starting material, phenol, undergoes nitration to introduce the nitro group, followed by chlorination to add the chlorine atom at the desired position.
Formation of the Bicyclic Structure: The bicyclic heptane structure is synthesized through a series of cyclization reactions, often involving Diels-Alder reactions.
Coupling Reaction: The final step involves coupling the chlorinated nitrophenyl group with the bicyclic structure using appropriate reagents and conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Reactivity of the Oxime Functional Group
The oxime group (C=N–O) exhibits versatile reactivity, particularly in cycloadditions and rearrangements.
Cycloaddition Reactions
Oximes are known to participate in [3+2] cycloadditions with dipolarophiles. In copper-catalyzed systems, similar structures (e.g., enaminones) react with azomethine imines to form pyrazolo[1,2-a]pyrazoles . For this compound, the oxime’s electron-withdrawing nitro group enhances dipolarophilicity, enabling reactions with alkenes or alkynes under catalytic conditions.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Cu(II) catalyst, CH₂Cl₂, 20°C, 3 h | Formation of fused heterocyclic systems |
Beckmann Rearrangement
Under acidic conditions, oximes undergo Beckmann rearrangement to form amides. The bicyclo[2.2.1]heptane’s steric bulk may direct the reaction pathway, favoring transposition to a seven-membered lactam .
Aromatic Ring Reactivity
The 4-chloro-3-nitrophenyl group governs electrophilic and nucleophilic substitution patterns.
Nitro Group Reductions
The nitro group can be selectively reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or Sn/HCl. This conversion modifies electronic properties, enhancing nucleophilic aromatic substitution (NAS) at the chloro position .
| Reduction Method | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-Amino-4-chlorophenyl derivative | 85–90% |
Nucleophilic Aromatic Substitution (NAS)
The chlorine atom at the para position undergoes NAS with strong nucleophiles (e.g., amines, alkoxides) under high-temperature or microwave-assisted conditions. Nitro’s meta-directing effect limits substitution to the chlorine site .
Carbonyl Group Transformations
The methanone (C=O) group is susceptible to nucleophilic attack and reductions.
Grignard Additions
Organomagnesium reagents (e.g., RMgX) add to the carbonyl, forming tertiary alcohols. Steric hindrance from the bicyclo framework may slow reactivity, requiring extended reaction times .
Ketone Reductions
Catalytic hydrogenation or NaBH₄ reduces the ketone to a secondary alcohol. Competing nitro reduction necessitates sequential protection/deprotection strategies .
Bicyclo[2.2.1]heptane Modifications
The rigid bicyclic structure influences steric and electronic environments.
Esterification/Hydrolysis
The oxime’s aminooxy group reacts with acyl chlorides to form esters. Hydrolysis under acidic/basic conditions regenerates the hydroxylamine .
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Esterification | Acetyl chloride, pyridine | O-Acetyl oxime derivative | 75% |
Polymerization and Crosslinking
The compound’s aromatic and oxime functionalities enable incorporation into polymers via:
-
Radical Polymerization : Initiated by AIBN, forming thermostable copolymers .
-
Condensation Reactions : With diols/diamines, producing polyurethanes or polyamides .
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds with similar nitrophenyl moieties exhibit significant antibacterial properties. For example, derivatives of 4-chloro-3-nitrophenol have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The incorporation of the nitrophenyl group enhances the lipophilicity and bioactivity of the compounds, making them suitable candidates for developing new antimicrobial agents .
Anti-cancer Research
Compounds featuring the nitrophenyl structure are also being investigated for their anti-cancer properties. Research has demonstrated that such compounds can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of signaling pathways related to cell survival . The specific application of (4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone in this context is still under exploration but shows promise based on its structural analogs.
Material Science
Polymer Chemistry
The compound can be utilized as a monomer or additive in polymer synthesis. Its unique structure allows for the modification of polymer properties, such as thermal stability and mechanical strength. Research has indicated that incorporating nitrophenyl groups into polymer matrices can enhance their photostability and UV absorption characteristics, making them suitable for applications in coatings and packaging materials .
Sensors and Electronics
Due to its electronic properties, this compound can be explored in the development of organic electronic devices. The compound's ability to act as a charge carrier can be advantageous in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Studies have shown that modifications to the nitrophenyl group can significantly affect the charge transport properties of organic semiconductors .
Environmental Science
Pollutant Degradation
Research into the degradation of nitroaromatic compounds indicates that this compound may serve as a model compound for studying bioremediation processes. Its structural features allow it to interact with various microbial systems capable of degrading nitro groups through reductive processes. This application is particularly relevant in the context of environmental cleanup efforts targeting nitroaromatic pollutants .
Summary Table of Applications
| Field | Application | Remarks |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against diverse bacterial strains; ongoing research needed |
| Anti-cancer research | Induces apoptosis; potential for drug development | |
| Material Science | Polymer chemistry | Enhances thermal stability and mechanical strength |
| Sensors and electronics | Useful in OLEDs and OPVs; affects charge transport properties | |
| Environmental Science | Pollutant degradation | Model compound for studying bioremediation processes |
Mechanism of Action
The mechanism of action of (4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone involves interactions with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the bicyclic structure can provide steric hindrance and specificity in binding interactions. Pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Compound 1 : {[(E)-(4-Chlorobenzylidene)amino]oxy}(3-nitrophenyl)methanone (CAS: 331461-69-9)
- Structure: The methanone core is substituted with a 3-nitrophenyl group and a 4-chlorobenzylidene aminooxy moiety.
- Key Differences: Lacks the bicyclic norbornene system, replacing it with a planar benzylidene group. Nitro group at the 3-position (vs. 3-nitro in the target compound) and chloro at the 4-position on the phenyl ring.
- The benzylidene group may lower thermal stability due to decreased rigidity.
Compound 2 : (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]methanone (CAS: 946759-28-0)
- Structure : Features a 4-chlorophenyl group and a piperidinyloxy-substituted phenyl ring.
- Absence of the bicyclic system, leading to a more flexible structure.
- Implications: Enhanced solubility in polar solvents due to the piperidine group. Potential for improved pharmacokinetic properties, such as absorption.
Compound 3 : (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-chlorophenyl)methanone (CAS: 354119-19-0)
- Structure: Contains a thienopyridine-fused cyclooctane system and a 4-chlorophenyl group.
- Key Differences: Complex heterocyclic core replaces the norbornene system, introducing sulfur and nitrogen atoms. Amino group at the 3-position may enhance interactions with biological targets.
- Sulfur atoms could improve membrane permeability.
Comparative Data Table
Research Findings and Trends
- Electronic Effects : The nitro group in the target compound and Compound 1 enhances electrophilicity, making both candidates reactive in nucleophilic substitution reactions. However, the bicyclic system in the target compound may stabilize transition states, improving reaction yields .
- Solubility: Compound 2’s piperidinyloxy group confers higher aqueous solubility compared to the hydrophobic norbornene system in the target compound, which may limit bioavailability .
- Biological Interactions: The thienopyridine system in Compound 3 offers diverse binding modes (e.g., π-π stacking, hydrogen bonding), whereas the target compound’s rigidity may favor selective enzyme inhibition .
Biological Activity
Chemical Structure and Properties
The compound's structure can be dissected into two main components: the (4-chloro-3-nitrophenyl) moiety and the (2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene part linked through an aminooxy methanone group. The molecular formula is with a molecular weight of approximately 364.83 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds similar to (4-chloro-3-nitrophenyl)({[(2E)-1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene]amino}oxy)methanone exhibit significant antimicrobial properties. For instance, derivatives of chloro-nitrophenyl compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 12 |
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines have demonstrated that this compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The proposed mechanism of action involves the inhibition of specific enzymes related to cell proliferation and apoptosis pathways. The nitro group in the compound is believed to play a crucial role in its reactivity and interaction with biological targets.
Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of a related compound with a similar structure. The results indicated that the compound induced apoptosis in HeLa cells through the activation of caspase pathways, suggesting a potential therapeutic application in cervical cancer treatment.
Study 2: Antimicrobial Efficacy
Another research article focused on the antimicrobial efficacy of chloro-nitrophenyl derivatives against multi-drug resistant bacterial strains. The findings revealed that these compounds could serve as lead candidates for developing new antibiotics.
Q & A
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer: The compound’s synthesis likely involves coupling the 4-chloro-3-nitrophenyl moiety with the bicyclic oxyamino group. A multi-step approach is suggested:
Nitration and Chlorination: Start with acetophenone derivatives (e.g., 4′-chloro-3′-nitroacetophenone) to introduce nitro and chloro groups via electrophilic aromatic substitution .
Bicyclic Amine Synthesis: Use norbornene derivatives (e.g., 1,7,7-trimethylbicyclo[2.2.1]hept-2-ylidene) to generate the strained bicyclic amine via [2.2.1] ring formation .
Coupling Reaction: Employ sodium methoxide or similar bases to facilitate nucleophilic substitution between the nitro-chloro phenyl ketone and the bicyclic amine .
Validate intermediates via NMR and IR spectroscopy, referencing spectral libraries for nitro and carbonyl peaks .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer: Combine spectroscopic and computational tools:
- NMR Analysis: Compare experimental H and C NMR spectra with computed data (e.g., PubChem’s deposited structures) . Focus on chemical shifts for the bicyclic amine’s methyl groups and the nitro-phenyl ketone’s aromatic protons.
- IR Spectroscopy: Validate carbonyl (C=O) and nitro (NO) stretches using NIST’s IR spectral database (e.g., 1650–1750 cm for ketones) .
- X-ray Crystallography: For unambiguous confirmation, grow single crystals and analyze bond lengths/angles, as demonstrated for structurally similar oxime derivatives .
Q. What solvents and reaction conditions stabilize this compound during purification?
- Methodological Answer: The compound’s nitro and chloro groups make it polar yet sensitive to hydrolysis. Use aprotic solvents (e.g., dichloromethane, acetonitrile) for extraction. Avoid aqueous bases/acidic conditions to prevent decomposition. Column chromatography with silica gel and ethyl acetate/hexane gradients (70:30 ratio) is recommended, as used for nitro-phenyl ketones .
Q. How can researchers analyze potential byproducts or isomers formed during synthesis?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS) to detect molecular ion peaks and fragmentation patterns. Compare retention times via HPLC with standards. For isomers (e.g., positional nitro-chloro variants), employ H-H COSY NMR to resolve overlapping aromatic signals, as done for 4-chloro-3-nitrostyrene derivatives .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer: The nitro group poses explosion risks under heat or friction. Follow protocols for nitrated aromatics:
- Conduct reactions in fume hoods with blast shields.
- Store in flame-resistant cabinets at <25°C.
- Use non-sparking tools and grounding to prevent static discharge .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental spectral data be resolved?
- Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility.
- DFT Calculations: Optimize the molecule’s geometry using Gaussian or ORCA software. Include solvent models (e.g., PCM for dichloromethane) to mimic experimental conditions .
- Dynamic NMR: For flexible bicyclic systems, perform variable-temperature NMR to observe coalescence of signals, indicating conformational exchange .
Q. What experimental frameworks assess this compound’s environmental persistence and degradation pathways?
Abiotic Degradation: Expose the compound to UV light (λ = 254 nm) in aqueous solutions to simulate photolysis. Monitor nitro group reduction via LC-MS.
Biotic Degradation: Use soil microcosms with Pseudomonas spp. to assess microbial breakdown. Track intermediate metabolites (e.g., 4-chloro-3-aminophenyl derivatives) .
QSAR Modeling: Predict bioaccumulation using logP values and molecular volume (e.g., EPI Suite software).
Q. How does the bicyclic system’s stereoelectronic effects influence reactivity?
- Methodological Answer: The norbornene-derived amine’s strain and electron density modulate reactivity:
Q. What strategies optimize catalytic asymmetric synthesis of this compound?
- Methodological Answer: Leverage chiral auxiliaries or transition-metal catalysts:
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
